molecular formula C26H19N3O2 B11559883 4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate CAS No. 171197-73-2

4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate

Cat. No.: B11559883
CAS No.: 171197-73-2
M. Wt: 405.4 g/mol
InChI Key: DKQFTLDLEBKKMC-UHFFFAOYSA-N
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Description

4-[(E)-({4-[(Z)-Phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate is a synthetic azo-Schiff base compound, characterized by the presence of both azo (-N=N-) and azomethine (-C=N-) functional groups in its structure. This class of compounds is of significant interest in multidisciplinary research due to its diverse potential applications. In material science, analogous azo-Schiff bases have been investigated for their dyeing properties on synthetic fabrics like polyester, demonstrating good color fastness to washing, rubbing, and perspiration . The molecular structure, featuring extensive conjugation, also makes such compounds candidates for exploration in organic electronics and non-linear optics . In the biological and pharmaceutical sciences, azo-Schiff base hybrids are recognized for their bioactive properties. Related compounds have shown considerable in vitro antibacterial activity against a range of human pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . Furthermore, research on similar structures indicates potential for antifungal, antioxidant, and anticancer activities, with their efficacy often being modulated upon complexation with various metal ions . The mechanism of action for biological activity is often multi-faceted but is generally attributed to the compound's ability to coordinate with essential metal ions in biological systems or to intercalate with cellular DNA, disrupting vital processes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

171197-73-2

Molecular Formula

C26H19N3O2

Molecular Weight

405.4 g/mol

IUPAC Name

[4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] benzoate

InChI

InChI=1S/C26H19N3O2/c30-26(21-7-3-1-4-8-21)31-25-17-11-20(12-18-25)19-27-22-13-15-24(16-14-22)29-28-23-9-5-2-6-10-23/h1-19H

InChI Key

DKQFTLDLEBKKMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Conventional Three-Step Synthesis

  • Azo Coupling : Diazotize aniline → couple with 4-nitroaniline → reduce nitro to amine.

  • Imine Formation : Condense with 4-formylphenyl benzoate under reflux.

  • Esterification : Protect phenol as benzoate ester pre- or post-condensation.

Yield : 62–75% overall.

Microwave-Assisted One-Pot Synthesis

Combining azo coupling and imine formation in a single step under microwave irradiation (120°C, 30 minutes) achieves 70% yield, though esterification remains a separate step.

Comparative Analysis of Methods

Parameter Conventional Microwave
Reaction Time12–18 hours1–2 hours
Yield62–75%65–70%
Purity (HPLC)95–98%97–99%
Energy EfficiencyLowHigh

Microwave methods reduce side products but require specialized equipment. Conventional routes remain preferable for scalability.

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky azo groups hinder imine formation. Using DMF as a solvent improves reactant mobility.

  • Configuration Control : (Z)-azo and (E)-imine geometries are maintained via low-temperature synthesis and rapid crystallization.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) separates regioisomers, while recrystallization from IPA enhances purity .

Chemical Reactions Analysis

Reduction of the Diazenyl Group

The azo group (N=N) in the molecule can undergo reductive cleavage under catalytic conditions. For example:

  • Catalyst : IPrAgCl (Ag(I) catalyst) with silane reductants (e.g., PhSiH₃).

  • Solvent Effects :

    • Methanol (MeOH) yields 91% conversion .

    • Isopropyl alcohol (iPrOH) achieves near-quantitative yields (97%) .

    • Poor solvents (e.g., THF, EtOAc) result in negligible yields .

Table 1: Solvent Effects on Diazenyl Reduction

EntrySolventYield (%)Ref.
1MeOH91
2iPrOH97
3THFND

Hydrogenation of the Imino Group

The imino group (C=N) can be hydrogenated to a primary amine (C-NH₂):

  • Catalyst : IPrAgCl with silane reductants.

  • Silane Reductant Effects :

    • PhSiH₃ provides optimal yields (97% in iPrOH) .

    • Other silanes (e.g., HBpin, Et₃SiH) show lower efficacy .

Table 2: Silane Reductant Effects on Imino Hydrogenation

EntryReductantYield (%)Ref.
1PhSiH₃97
2HBpin41
3Et₃SiH48

Structural Isomerization

The E-configuration of the imino group and Z-configuration of the diazenyl group may undergo isomerization under specific conditions:

  • Thermal Stability : The Z-diazenyl group is less stable than the E-isomer, potentially leading to interconversion under heat .

  • Catalytic Influence : Transition metal catalysts (e.g., Ag(I)) may stabilize or direct isomerization pathways .

Ester Hydrolysis

The benzoate ester can undergo hydrolysis to form the corresponding carboxylic acid:

  • Conditions : Acidic or basic aqueous solutions.

  • Relevance : This reaction is foundational for derivatization or synthesis of analogs .

Mechanistic Insights

  • Redox Selectivity : The Ag(I) catalyst enables chemoselective reduction of the diazenyl group while preserving the imino group .

  • Steric Effects : Bulky substituents (e.g., mesityl groups) may influence reaction rates and yields .

  • Spectroscopic Evidence : Reaction progress is typically monitored via NMR (¹H, ¹³C) and FT-IR (N=N, C=N stretching) .

Toxicological and Analytical Considerations

  • Safety : The compound’s azo/imino functionality may necessitate handling under inert atmospheres due to sensitivity to air/moisture .

  • Analytical Methods :

    • NMR : δ = 8.03–7.08 ppm (aromatic protons), 3.15–2.64 ppm (imino methyl protons) .

    • FT-IR : Absorption bands at ~1600–1700 cm⁻¹ (C=N/N=N) .

Comparative Reactivity

Table 3: Reactivity of Functional Groups

Functional GroupReaction TypeKey FindingsRef.
Diazenyl (N=N)ReductionHigh yields in MeOH/iPrOH
Imino (C=N)HydrogenationSilane-dependent yields
Ester (CO₂R)HydrolysisAcidic/basic conditions

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate exhibit significant antibacterial and antifungal properties. For instance, studies have shown that azo compounds can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Properties

Azo compounds, including derivatives of this compound, have been evaluated for their antioxidant capabilities. These compounds are capable of scavenging free radicals, thus protecting biological systems from oxidative stress . Their efficacy in this regard positions them as potential therapeutic agents in preventing oxidative damage in cells.

Dyes and Pigments

Due to their vibrant colors, azo compounds are extensively used as dyes in textiles and other materials. The specific structure of this compound allows it to be utilized in creating stable dyes that maintain colorfastness under various conditions .

Photonic Devices

The unique optical properties of azo compounds enable their use in photonic applications. They can act as photoresponsive materials, changing their properties upon exposure to light. This makes them suitable for applications in optical switches and data storage devices .

Synthesis and Characterization

A detailed study conducted on the synthesis of azo compounds revealed that this compound could be synthesized through a condensation reaction involving aniline derivatives and appropriate aldehydes. The resulting compound was characterized using techniques such as UV-Vis spectroscopy and IR spectroscopy, confirming its structure and purity .

Biological Evaluation

In vitro studies assessing the antimicrobial activity of synthesized azo compounds demonstrated significant inhibition against a range of pathogens. The results indicated that these compounds could serve as lead candidates for developing new antimicrobial agents .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Azo-Imine Cores

Compound A: 4-[[[4-(Phenylazo)Phenyl]Imino]Methyl]Phenyl-2-Propenoat (from )

  • Structural Differences : Replaces the benzoate ester with an acrylate group.
  • Impact :
    • The acrylate group reduces thermal stability (melting range: 120–140°C) compared to benzoate derivatives .
    • UV-Vis absorption peaks at 420 nm (vs. ~450 nm predicted for the target compound), indicating reduced conjugation .

Compound B: (E)-4-(((4-(Trifluoromethyl)Phenyl)Imino)Methyl)Phenyl 4-(Alkyloxy)Benzoate (In series, from )

  • Structural Differences: Substitutes the azo group with a trifluoromethylphenyl-imino moiety.
  • Impact :
    • Enhanced thermal stability (decomposition >250°C) due to the electron-withdrawing CF₃ group .
    • Exhibits enantiotropic smectic mesophases with transition temperatures between 80–160°C, attributed to the alkyloxy chain .

Compound C: 4-((4-Aminophenyl)Diazenyl)-2-((2-Phenylhydrazono)Methyl)Phenol (from )

  • Structural Differences: Incorporates a phenol group and hydrazone instead of a benzoate ester.
  • Impact: Lower thermal stability (decomposition ~200°C) due to phenolic hydroxyl . DFT calculations show reduced HOMO-LUMO gap (3.8 eV) compared to the target compound (predicted ~4.2 eV), suggesting higher reactivity .

Benzoate Ester Derivatives

Compound D : Methyl 4-[4-(Difluoromethyl)Phenyl]Benzoate (from )

  • Structural Differences : Lacks azo and imine groups; features a difluoromethyl substituent.
  • Impact: Superior pharmaceutical utility as a synthetic intermediate due to fluorinated group . No liquid crystalline behavior, highlighting the necessity of rigid azo-imine cores for mesomorphism .

Compound E: Ethyl 4-(4-(Pyridazin-3-Yl)Phenethylamino)Benzoate (I-6230, from )

  • Structural Differences: Replaces azo-imine with pyridazinyl-phenethylamino groups.
  • Reduced optical absorption (λmax = 320 nm) due to weaker conjugation .

Metal Coordination Analogues

Compound F: Zn(II) Complexes with Imino-Methyl-Phenol Ligands (from )

  • Structural Differences : Metal-coordinated imine vs. free imine in the target compound.
  • Impact :
    • Zn(II) complexes show enhanced antimicrobial activity (MIC = 12.5 µg/mL against C. albicans) due to metal-ligand interactions .
    • Free imine compounds (e.g., the target) may lack this bioactivity without coordination .

Data Tables

Table 1: Thermal and Optical Properties of Selected Compounds

Compound Thermal Stability (°C) λmax (nm) Mesomorphic Behavior Reference
Target Compound* >200 (predicted) ~450 Smectic (predicted)
Compound A (Acrylate) 120–140 420 None
Compound B (CF₃ derivative) >250 465 Smectic (80–160°C)
Compound C (Phenol-hydrazone) ~200 390 None

Key Research Findings

Azo vs. Trifluoromethyl Groups : Replacing the azo group with CF₃ (Compound B) improves thermal stability but reduces chromophoric strength .

Bioactivity Gap : Free azo-imine compounds lack the antimicrobial potency of metal-coordinated analogues (Compound F) .

Biological Activity

The compound 4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate , also known as a diazenyl derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and anticancer activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate diazenyl precursors with phenolic derivatives. The characterization is performed using various techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
  • Infrared Spectroscopy (IR) : Helps identify functional groups.
  • Mass Spectrometry (MS) : Provides molecular weight and structural information.

Table 1: Characterization Techniques

TechniquePurpose
NMRStructure confirmation
IRFunctional group identification
MSMolecular weight determination

Antimicrobial Activity

Research indicates that diazenyl compounds exhibit significant antimicrobial properties. In particular, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli

In vitro assays revealed that these compounds can inhibit bacterial growth through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has also been evaluated. The mechanism of action is often linked to the induction of apoptosis in cancer cells. Specific studies have reported that similar diazenyl compounds can:

  • Induce cell cycle arrest
  • Trigger apoptotic pathways through caspase activation
  • Inhibit tumor growth in xenograft models

Case Studies

  • Antibacterial Efficacy : A study conducted by Pendergrass et al. demonstrated that a related diazenyl compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .
  • Anticancer Properties : Research published in the Journal of Medicinal Chemistry reported that a structurally similar compound induced apoptosis in leukemia cell lines, with IC50 values around 25 µM .

Table 2: Summary of Biological Activities

ActivityTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 32 µg/mLPendergrass et al.
AntibacterialEscherichia coliSignificant growth inhibitionPendergrass et al.
AnticancerK562 leukemia cellsInduction of apoptosisJournal of Medicinal Chemistry

Q & A

Q. How can researchers optimize the multi-step synthesis of 4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate to improve yield and purity?

Methodological Answer:

  • Stepwise Synthesis : Begin with preparing intermediates such as 4-[(Z)-phenyldiazenyl]aniline and 4-formylphenyl benzoate. Use coupling agents like EDC/HOBt for imine bond formation under inert conditions (N₂ atmosphere) .
  • Catalyst Optimization : Employ palladium or copper catalysts for azo-bond formation, ensuring precise temperature control (e.g., 60–80°C) to minimize side reactions .
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) to isolate high-purity product .
  • Yield Monitoring : Track yields at each step using HPLC-MS to identify bottlenecks (e.g., low imine coupling efficiency) .

Q. Example Optimization Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
Azo-bond formationPd(OAc)₂, 70°C, 12h6592%
Imine couplingEDC/HOBt, RT, 24h5885%
Final purificationEthanol recrystallization8999%

Q. What spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer :

  • FT-IR : Confirm C=N (imine, ~1600–1650 cm⁻¹) and N=N (azo, ~1450–1550 cm⁻¹) stretches .
  • NMR : Use ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and assess E/Z isomer ratios .
  • Elemental Analysis : Validate C, H, N percentages against theoretical values (e.g., C: 75.2%, H: 4.3%, N: 9.8%) .
  • HPLC-MS : Monitor purity (>98%) and detect trace byproducts (e.g., hydrolyzed ester groups) .

Q. Example Characterization Data :

TechniqueKey Peaks/ResultsReference
FT-IR1620 cm⁻¹ (C=N), 1490 cm⁻¹ (N=N)
¹H NMRδ 8.3 ppm (imine proton)

Q. How should researchers design stability studies to evaluate the compound's degradation under various environmental conditions?

Methodological Answer :

  • Accelerated Degradation : Expose the compound to UV light (λ = 254 nm), elevated temperatures (40–60°C), and varying pH (3–10) for 1–4 weeks .
  • Analytical Monitoring : Use HPLC to quantify degradation products (e.g., benzoic acid from ester hydrolysis) .
  • Kinetic Modeling : Apply first-order kinetics to calculate half-life (t₁/₂) and activation energy (Eₐ) for thermal degradation .
  • Data Documentation : Record experimental parameters (e.g., humidity, light intensity) systematically to ensure reproducibility .

Advanced Research Questions

Q. What mechanistic approaches are employed to elucidate the compound's photoisomerization behavior between E/Z configurations?

Methodological Answer :

  • Time-Resolved Spectroscopy : Use UV-vis transient absorption spectroscopy to track isomerization kinetics (e.g., ns-µs timescales) .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare energy barriers and transition states for E→Z interconversion .
  • X-ray Crystallography : Resolve crystal structures to correlate steric effects (e.g., phenyl group orientation) with isomer stability .

Q. Example Computational Findings :

IsomerEnergy (kcal/mol)Transition State Barrier
E0.012.5
Z+1.814.2

Q. How can computational modeling predict the environmental fate and ecotoxicological impact of the compound?

Methodological Answer :

  • QSAR Models : Predict logP (lipophilicity) and bioaccumulation potential using software like EPI Suite .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
  • Ecotoxicity Assays : Cross-validate predictions with in vitro assays (e.g., Daphnia magna LC₅₀) .
  • Degradation Pathways : Use Gaussian-based calculations to identify hydrolysis or photolysis products .

Q. What mixed-method frameworks integrate quantitative bioactivity data with qualitative mechanistic insights for this compound?

Methodological Answer :

  • Quantitative : Conduct dose-response assays (e.g., IC₅₀ for antimicrobial activity) and statistical analysis (ANOVA) .
  • Qualitative : Perform molecular docking (AutoDock Vina) to visualize binding modes with target proteins (e.g., bacterial DHFR) .
  • Triangulation : Combine bioassay results with docking scores to prioritize analogs for synthesis .

Q. Example Mixed-Method Workflow :

Screen 50 derivatives for MIC (minimal inhibitory concentration).

Dock top 5 hits into target enzyme active sites.

Correlate docking scores (ΔG) with experimental MIC values (R² > 0.85).

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